1-Phenyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
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Overview
Description
3-PHENETHYL-1-PHENYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENETHYL-1-PHENYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
3-PHENETHYL-1-PHENYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
3-PHENETHYL-1-PHENYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-PHENETHYL-1-PHENYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydro structure but differs in its pharmacological profile.
Imidazole: Another heterocyclic compound with broad applications in chemistry and medicine.
Uniqueness
3-PHENETHYL-1-PHENYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H22N4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-phenyl-3-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H22N4/c1-3-9-19(10-4-1)15-16-25-17-26(20-11-5-2-6-12-20)23-24-21-13-7-8-14-22(21)27(23)18-25/h1-14H,15-18H2 |
InChI Key |
PCFGFAZSPSDAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN2C3=CC=CC=C3N=C2N1C4=CC=CC=C4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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